Teludipine-d6 chemical structure and properties
Teludipine-d6 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Teludipine-d6, a deuterated analog of the calcium channel blocker Teludipine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Chemical Structure and Properties
Teludipine-d6 is the deuterium-labeled version of Teludipine, a lipophilic calcium channel blocker. The deuterium labeling is typically on the two methyl groups of the dimethylamino moiety, which is a common strategy to create a stable isotope-labeled internal standard for use in quantitative bioanalytical studies, such as those employing mass spectrometry.
Chemical Structure:
The chemical structure of Teludipine-d6 is as follows:
Chemical and Physical Properties
| Property | Value (Teludipine) | Value (Teludipine-d6) | Source |
| Chemical Formula | C₂₈H₃₈N₂O₆ | C₂₈H₃₂D₆N₂O₆ | [1] |
| Molecular Weight | 498.61 g/mol | 504.65 g/mol | [1] |
| CAS Number | 108700-03-4 | 1246833-02-2 | [1] |
| Appearance | - | - | - |
| Melting Point | - | - | - |
| Boiling Point | - | - | - |
| Solubility | - | - | - |
| Storage | Store at -20°C | Store at -20°C | [1] |
Mechanism of Action and Signaling Pathway
Teludipine, the parent compound of Teludipine-d6, is a dihydropyridine calcium channel blocker. Its mechanism of action is centered on the inhibition of L-type calcium channels, which are predominantly found in vascular smooth muscle cells.
By blocking these channels, Teludipine prevents the influx of extracellular calcium ions into the muscle cells. This reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation. The overall physiological effect is a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.
The signaling pathway for the vasodilatory effect of Teludipine is depicted in the following diagram:
Caption: Signaling pathway of Teludipine leading to muscle relaxation.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Teludipine-d6 are not widely published. However, a general workflow for the synthesis of a deuterated dihydropyridine compound and its subsequent analysis can be outlined.
A. General Synthesis Workflow for a Deuterated Dihydropyridine
The synthesis of a deuterated 1,4-dihydropyridine, such as Teludipine-d6, would typically follow a modified Hantzsch dihydropyridine synthesis. The introduction of deuterium atoms would likely involve the use of a deuterated starting material, in this case, deuterated dimethylamine.
Caption: General workflow for the synthesis of Teludipine-d6.
B. Hypothetical Synthesis Protocol
This is a generalized, hypothetical protocol based on known dihydropyridine syntheses and is for illustrative purposes only.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate aldehyde, β-ketoester, and a source of ammonia (or a primary amine). In the case of Teludipine-d6, a deuterated amine (dimethylamine-d6) would be used.
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Solvent and Catalyst: Add a suitable solvent, such as ethanol or isopropanol. A catalytic amount of an acid (e.g., acetic acid) may be added to facilitate the reaction.
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Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
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Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS) to confirm the molecular weight and deuterium incorporation, and high-performance liquid chromatography (HPLC) to determine purity.
C. Analytical Workflow for Quantification in Biological Matrices
Teludipine-d6 is primarily used as an internal standard for the quantification of Teludipine in biological samples. A typical workflow for such an analysis is as follows:
Caption: Workflow for the quantification of Teludipine using Teludipine-d6.
Safety, Handling, and Storage
Safety and Handling:
As with any chemical compound, Teludipine-d6 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Storage:
Teludipine-d6 should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store the compound at -20°C to prevent degradation.[1]
Conclusion
Teludipine-d6 is a valuable tool for researchers in pharmacology and drug metabolism. Its primary application as a stable isotope-labeled internal standard allows for accurate and precise quantification of Teludipine in complex biological matrices. While specific experimental data for the deuterated form is limited, its chemical properties and biological activity can be largely inferred from its non-deuterated parent compound. The information and generalized protocols provided in this guide serve as a foundational resource for scientists working with this compound.
